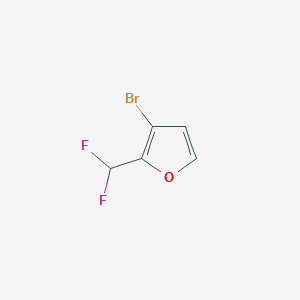

3-Bromo-2-(difluoromethyl)furan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

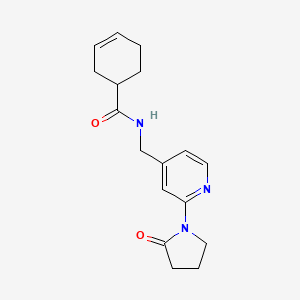

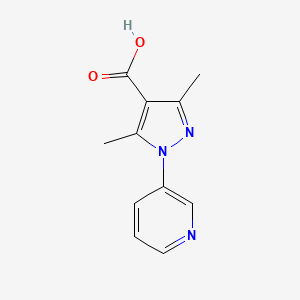

“3-Bromo-2-(difluoromethyl)furan” is a chemical compound with the molecular formula C5H3BrF2O. It has a molecular weight of 196.98 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H3BrF2O/c6-3-1-2-9-4(3)5(7)8/h1-2,5H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a predicted boiling point of 125.4±35.0 °C and a predicted density of 1.692±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Wissenschaftliche Forschungsanwendungen

An Efficient Synthesis and Substitution Approach

Research demonstrates a convenient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans from accessible precursors, showcasing the versatility of the 2-bromo group in both palladium-mediated couplings and direct nucleophilic substitutions. This allows for a broad range of 2-substituted-3-aroyl-benzo[b]furans to be accessed, highlighting the potential of bromo-functionalized furans in synthetic chemistry (Gill et al., 2008).

Cobalt(III)-Catalyzed Synthesis of Furans

Innovations in Heterocycle Assembly

A new cationic Co(III) catalyst facilitates the one-step synthesis of N-aryl-2H-indazoles and furans via C–H bond additions to aldehydes, followed by cyclization and aromatization. This process showcases a cost-effective route for assembling heterocycles, crucial for pharmaceutical, agrochemical, and materials research, and demonstrates the first example of Co(III)-catalyzed additions to aldehydes (Hummel & Ellman, 2014).

Methods for the Synthesis of Amidofurans

Novel Approaches to Amidofuran Synthesis

Various new methods have been described for synthesizing differently substituted 2-amidofurans. Techniques involve thermolysis of furan-2-carbonyl azide, C-N cross-coupling reactions, and reactions of cyclic carbinol amides with triflic anhydride, offering high yields of alpha-(trifluoromethyl)sulfonamido-substituted furans under mild conditions (Padwa et al., 2003).

Synthesis of Iodofurans

Palladium-Catalyzed Iodocyclization

A method for preparing 2,5-disubstituted 3-iodofurans involves palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization. This method provides a route for generating iodine-containing furans, which can be further elaborated to 2,3,5-trisubstituted furans under mild conditions (Chen et al., 2011).

Corrosion Inhibition by Furan Derivatives

Furan Derivatives as Corrosion Inhibitors

Studies on three furan derivatives' efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions reveal that these compounds significantly inhibit corrosion even at low concentrations. They function as mixed-type inhibitors, impacting both cathodic and anodic corrosion currents. This research illustrates the potential application of furan derivatives in protecting metals against corrosion (Khaled & El-maghraby, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .

Biochemical Pathways

Furan derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches its target .

Result of Action

Furan derivatives are known to have various effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

3-bromo-2-(difluoromethyl)furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2O/c6-3-1-2-9-4(3)5(7)8/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMHIEZPVRTYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)

![2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2602438.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)